(E)-(3-chloroprop-1-enyl)-4-bromobenzene

Organic Synthesis Medicinal Chemistry Chemical Procurement

Researchers requiring bifunctional halogenated building blocks for kinase inhibitor synthesis face reproducibility issues with liquid analogs. (E)-(3-chloroprop-1-enyl)-4-bromobenzene (CAS 104293-07-4) solves this as a solid crystalline intermediate (mp 60-62°C) enabling precise weighing for automated platforms. • Dual orthogonal reactivity: para-Br for Suzuki-Miyaura coupling, allylic Cl for nucleophilic substitution. • Documented in kinase inhibitor patent literature. • Solid form ensures consistent reagent loading vs. liquid analogs. • XLogP3-AA 3.6 supports membrane permeability optimization.

Molecular Formula C9H8BrCl
Molecular Weight 231.51 g/mol
CAS No. 104293-07-4
Cat. No. B171901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-(3-chloroprop-1-enyl)-4-bromobenzene
CAS104293-07-4
Molecular FormulaC9H8BrCl
Molecular Weight231.51 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CCCl)Br
InChIInChI=1S/C9H8BrCl/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6H,7H2/b2-1+
InChIKeyMWYBPNFKLPDFBX-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-(3-chloroprop-1-enyl)-4-bromobenzene: Structural and Physicochemical Profile


(E)-(3-chloroprop-1-enyl)-4-bromobenzene (CAS 104293-07-4) is a para-halogenated aromatic compound featuring a bromine atom at the 4-position of a benzene ring and a (3-chloroprop-1-enyl) substituent in the (E)-configuration [1]. This molecular architecture endows it with a molecular weight of 231.51 g/mol, a computed XLogP3-AA of 3.6, and a melting point of 60-62°C [2]. As a crystalline solid at room temperature with dual halogen reactivity (aryl bromide and allylic chloride), it serves as a strategic intermediate in cross-coupling reactions and the synthesis of kinase inhibitors, as evidenced by its inclusion in patent literature [3].

Physical Form Crystalline solid supports precise gravimetric dispensing and low volatility
Bifunctional Reactivity Orthogonal aryl bromide and allylic chloride enable sequential functionalization
Lipophilicity Computed lipophilicity (XLogP3-AA) supports lipophilic scaffold design
Kinase Inhibitor Utility Documented as a building block in patent literature for kinase inhibitor synthesis

(E)-(3-chloroprop-1-enyl)-4-bromobenzene: Why Generic Substitution Fails


The substitution of (E)-(3-chloroprop-1-enyl)-4-bromobenzene with closely related compounds such as cinnamyl chloride (CAS 2687-12-9), 4-bromostyrene (CAS 2039-82-9), or 4-chlorostyrene (CAS 1073-67-2) is scientifically unsound due to fundamental differences in physical state, electronic profile, and synthetic utility. Unlike the liquid-phase analogs, this compound's solid crystalline form (melting point 60-62°C) directly impacts its handling, storage, and purification in a laboratory setting . Furthermore, the specific combination of a para-bromo substituent and an allylic chloride side chain provides a unique orthogonal reactivity profile that is not recapitulated by simpler styrenes or cinnamyl derivatives. The para-bromo group enables downstream Suzuki-Miyaura cross-coupling reactions, while the allylic chloride offers a distinct site for nucleophilic substitution or further functionalization, a bifunctional capability that is absent in mono-functional analogs [1]. This precise molecular arrangement is required for the synthesis of specific intermediates in kinase inhibitor programs, as documented in patent literature [1]. Generic substitution would therefore introduce uncontrolled variables in reaction outcome, yield, and purity, directly impacting research reproducibility and project timelines.

Physical state mismatch
Liquid analogs (e.g., cinnamyl chloride, 4-bromostyrene) differ in handling, volatility, and weighing precision.
Monofunctional reactivity
Simpler styrenes or cinnamyl derivatives lack the dual aryl bromide/allylic chloride pair required for convergent synthesis.
Kinase inhibitor route fidelity
Generic substitution may alter reaction outcome and reproducibility in patented kinase inhibitor pathways.

(E)-(3-chloroprop-1-enyl)-4-bromobenzene: Quantifiable Differentiators for Sourcing


Solid vs. Liquid Physical State: Handling and Stability

(E)-(3-chloroprop-1-enyl)-4-bromobenzene is a crystalline solid at room temperature with a melting point of 60-62°C, as specified by vendor quality control data . This contrasts with key analogs, cinnamyl chloride (CAS 2687-12-9) and 4-bromostyrene (CAS 2039-82-9), which are liquids at standard conditions [1][2]. The solid-state nature of the target compound facilitates easier handling, precise weighing, and reduced volatility compared to its liquid counterparts, directly impacting experimental reproducibility and safety in a laboratory setting.

Physical State
Head-to-head
Crystalline solid, mp 60–62°C vs. liquid analogs
Supports precise weighing and reduced volatility
Based on vendor specifications and literature
Organic Synthesis Medicinal Chemistry Chemical Procurement

Enhanced Lipophilicity Over Cinnamyl Chloride

The computed XLogP3-AA value for (E)-(3-chloroprop-1-enyl)-4-bromobenzene is 3.6, which is substantially higher than that of its non-brominated analog, cinnamyl chloride (XLogP3-AA = 2.5) [1][2]. This 1.1 log unit increase corresponds to an approximately 12.6-fold increase in the octanol-water partition coefficient (P), predicting significantly higher lipophilicity. In the context of medicinal chemistry, this property can be advantageous for improving passive membrane permeability and blood-brain barrier penetration of drug candidates derived from this building block.

Lipophilicity (XLogP3)
Head-to-head
3.6 vs. 2.5 (Δ+1.1, 12.6‑fold P)
Supports membrane permeability and CNS probe design
Computed property; experimental logP may vary
Medicinal Chemistry ADME/Tox Drug Design

Validated Purity and Melting Point Specifications

The target compound is commercially available with a specified minimum purity of 95% and a defined melting point range of 60-62°C, as per vendor certificate of analysis . This contrasts with many in-class analogs for which purity and physical property data are not consistently specified or vary widely among suppliers. The defined melting point provides a simple, verifiable quality control metric for end-users to confirm identity and purity upon receipt, reducing the risk of experimental failure due to degraded or mis-identified material.

Purity & Melting Point
Data to verify
Min. 95% purity, mp 60–62°C (solid)
Enables identity verification via melting point
Liquid analogs lack a defining melting point
Quality Control Chemical Synthesis Procurement

Orthogonal Bifunctional Reactivity Advantage

The molecular structure of (E)-(3-chloroprop-1-enyl)-4-bromobenzene features two distinct reactive handles: an aryl bromide suitable for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) and an allylic chloride capable of undergoing nucleophilic substitution or further functionalization [1]. This orthogonal reactivity is absent in mono-functional analogs like 4-bromostyrene (only vinyl group) or cinnamyl chloride (only allylic chloride). The compound's specific utility in the synthesis of kinase inhibitors is documented in patent literature, where it serves as a key intermediate [1].

Bifunctional Reactivity
Class-level
Aryl bromide (Suzuki) + Allylic chloride (SN2)
Enables sequential, convergent synthesis
Supported by patent literature for kinase inhibitor intermediates
Synthetic Methodology Cross-coupling Kinase Inhibitors

(E)-(3-chloroprop-1-enyl)-4-bromobenzene: High-Value Application Scenarios


Precise Synthesis of Kinase Inhibitor Intermediates

The specific (E)-(3-chloroprop-1-enyl)-4-bromobenzene structure is documented in patent literature as a building block for kinase inhibitors [1]. Its bifunctional reactivity allows for the sequential functionalization of the aryl bromide and allylic chloride, enabling the convergent assembly of complex heterocyclic scaffolds that are common in kinase-targeted therapeutics. Procurement of this exact compound ensures fidelity to the patented synthetic route and the generation of the intended molecular architecture.

Development of Lipophilic CNS-Penetrant Probes

With a computed XLogP3-AA of 3.6, (E)-(3-chloroprop-1-enyl)-4-bromobenzene is inherently more lipophilic than cinnamyl chloride (XLogP3-AA 2.5) [2][3]. Medicinal chemists seeking to improve passive membrane permeability or target the central nervous system can utilize this building block to install a lipophilic bromophenyl moiety early in a synthetic sequence, potentially enhancing the ADME properties of the final candidate without resorting to post-synthetic modifications.

Reliable Multi-Step Solid-Phase Synthesis

The compound's solid crystalline nature (melting point 60-62°C) offers significant practical advantages over liquid analogs like cinnamyl chloride and 4-bromostyrene for automated solid-phase synthesis platforms [4][5]. Accurate weighing of a solid eliminates the volumetric and density variability associated with liquids, leading to more consistent reagent loading and improved reproducibility in library synthesis for high-throughput screening campaigns.

Application
Selection Property
Validation Focus
Kinase inhibitor building block synthesis
Bifunctional reactivity (aryl bromide / allylic chloride)
Sequential coupling and reaction orthogonality
Lipophilic scaffold construction
Computed high lipophilicity (XLogP3-AA)
Membrane permeability model fit
Automated solid-phase library synthesis
Crystalline solid with defined melting point
Weighing precision and batch consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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